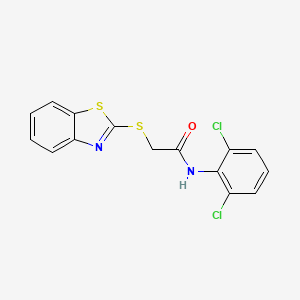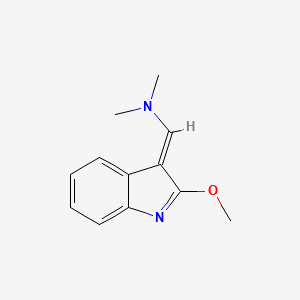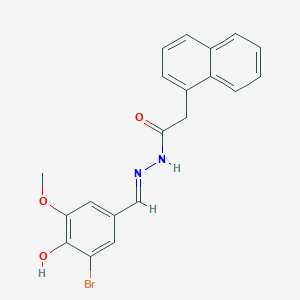
2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-ylthio)-N-(2,6-dichlorophenyl)acetamide, commonly known as BTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BTA is a member of the benzothiazole family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of BTA is not fully understood, but it is thought to involve the inhibition of protein tyrosine phosphatases. These enzymes are involved in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting these enzymes, BTA may disrupt these processes and lead to cell death. BTA has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects
BTA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. BTA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the precise mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of using BTA in lab experiments is its diverse range of biological activities. BTA has been shown to have anticancer, antimicrobial, and antiviral properties, making it a useful tool for studying these diseases. In addition, BTA has been investigated as a potential therapeutic agent for neurodegenerative diseases, which are a major health concern worldwide.
However, there are also limitations to using BTA in lab experiments. For example, the mechanism of action of BTA is not fully understood, which makes it difficult to interpret experimental results. In addition, BTA has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on BTA. One area of interest is the development of BTA derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of BTA, which could lead to the development of new therapeutic strategies for cancer and neurodegenerative diseases. Finally, the potential use of BTA in combination with other drugs or therapies should be explored, as this may lead to improved therapeutic outcomes.
合成方法
The synthesis of BTA involves a series of chemical reactions that begin with the reaction of 2-aminobenzothiazole with 2,6-dichlorobenzoyl chloride to form 2-(2,6-dichlorobenzoyl)amino-benzothiazole. This intermediate is then reacted with thioacetic acid to form the final product, BTA. The synthesis of BTA has been optimized to increase yield and purity, and several modifications to the original protocol have been proposed to improve the process.
科学研究应用
BTA has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. BTA has also been studied for its ability to inhibit protein tyrosine phosphatases, which play a critical role in many cellular processes. In addition, BTA has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2,6-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS2/c16-9-4-3-5-10(17)14(9)19-13(20)8-21-15-18-11-6-1-2-7-12(11)22-15/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDITSQWFGGLJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-oxo-2-(3-phenyl-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)ethyl]-1-isoindolinone](/img/structure/B5971077.png)
![5-(3,4-dichlorophenyl)-2-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971084.png)
![3-(4-fluorophenyl)-7-(3-hydroxypropyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5971088.png)

![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)


![[1''-(3-methoxyphenyl)-1,3':1',4''-terpiperidin-4-yl]methanol](/img/structure/B5971125.png)
![2-bromo-N-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5971129.png)
![3-bromo-4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5971130.png)
![N-[(8-methoxy-2H-chromen-3-yl)methyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5971137.png)
![4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carbaldehyde](/img/structure/B5971139.png)

![4-{4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5971152.png)
